molecular formula C14H10Cl2N2O2S2 B2742498 2,5-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide CAS No. 862807-64-5

2,5-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide

Cat. No.: B2742498
CAS No.: 862807-64-5
M. Wt: 373.27
InChI Key: GMMYHCKVOWTFJQ-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide typically involves multi-step reactions. One common method includes the condensation of 2,5-dichlorothiophene-3-carboxylic acid with 4-methoxy-7-methylbenzo[d]thiazol-2-amine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2,5-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide stands out due to its unique combination of thiazole and thiophene rings, which contribute to its diverse biological activities. Its specific substitution pattern also enhances its potency and selectivity compared to other similar compounds .

Properties

IUPAC Name

2,5-dichloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O2S2/c1-6-3-4-8(20-2)10-11(6)22-14(17-10)18-13(19)7-5-9(15)21-12(7)16/h3-5H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMYHCKVOWTFJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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